molecular formula C10H10F2N2 B11901683 6,7-Difluoro-3-isopropyl-1H-indazole

6,7-Difluoro-3-isopropyl-1H-indazole

Cat. No.: B11901683
M. Wt: 196.20 g/mol
InChI Key: NYEUIAJRRGEMLN-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-isopropyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of fluorine atoms at positions 6 and 7, along with an isopropyl group at position 3, makes this compound unique and potentially valuable in scientific research and pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzaldehydes with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroindazole oxides, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

6,7-Difluoro-3-isopropyl-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 6,7-Difluoro-3-hydroxy-1H-indazole
  • 4,6-Difluoro-3-hydroxy-1H-indazole
  • 3-isopropyl-1H-indazole

Comparison: 6,7-Difluoro-3-isopropyl-1H-indazole is unique due to the presence of both fluorine atoms and an isopropyl group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, binding affinity, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

6,7-difluoro-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C10H10F2N2/c1-5(2)9-6-3-4-7(11)8(12)10(6)14-13-9/h3-5H,1-2H3,(H,13,14)

InChI Key

NYEUIAJRRGEMLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC(=C(C2=NN1)F)F

Origin of Product

United States

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